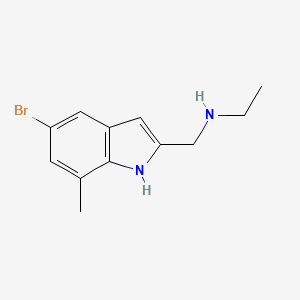
N-((5-Bromo-7-methyl-1H-indol-2-yl)methyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((5-Bromo-7-methyl-1H-indol-2-yl)methyl)ethanamine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. This particular compound features a bromine atom at the 5-position and a methyl group at the 7-position of the indole ring, with an ethanamine group attached to the 2-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Bromo-7-methyl-1H-indol-2-yl)methyl)ethanamine typically involves the following steps:
Bromination: The starting material, 7-methylindole, undergoes bromination at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Formylation: The brominated product is then formylated at the 2-position using a formylating agent such as Vilsmeier-Haack reagent (DMF and POCl3).
Reductive Amination: The formylated product undergoes reductive amination with ethanamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
N-((5-Bromo-7-methyl-1H-indol-2-yl)methyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indole derivatives.
科学的研究の応用
N-((5-Bromo-7-methyl-1H-indol-2-yl)methyl)ethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of N-((5-Bromo-7-methyl-1H-indol-2-yl)methyl)ethanamine involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, enzymes, and proteins, leading to a range of biological effects. The bromine and methyl groups may enhance its binding affinity and specificity towards certain targets, contributing to its unique biological activities.
類似化合物との比較
Similar Compounds
5-Bromoindole: Lacks the ethanamine group, making it less versatile in biological applications.
7-Methylindole: Lacks the bromine atom, affecting its reactivity and biological properties.
2-Methylindole: Lacks both the bromine and ethanamine groups, resulting in different chemical and biological behaviors.
Uniqueness
N-((5-Bromo-7-methyl-1H-indol-2-yl)methyl)ethanamine is unique due to the presence of both the bromine and methyl groups on the indole ring, along with the ethanamine group. This combination of functional groups enhances its reactivity and potential biological activities, making it a valuable compound for research and development.
特性
分子式 |
C12H15BrN2 |
|---|---|
分子量 |
267.16 g/mol |
IUPAC名 |
N-[(5-bromo-7-methyl-1H-indol-2-yl)methyl]ethanamine |
InChI |
InChI=1S/C12H15BrN2/c1-3-14-7-11-6-9-5-10(13)4-8(2)12(9)15-11/h4-6,14-15H,3,7H2,1-2H3 |
InChIキー |
BABOYAZHZWCPFF-UHFFFAOYSA-N |
正規SMILES |
CCNCC1=CC2=C(N1)C(=CC(=C2)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-bromoimidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B15065055.png)
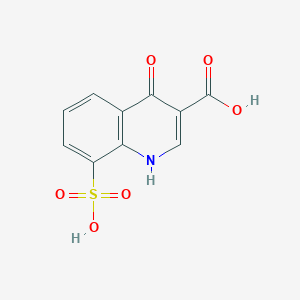
![2'-Methyl-3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine]-6'-carbonitrile hydrochloride](/img/structure/B15065059.png)
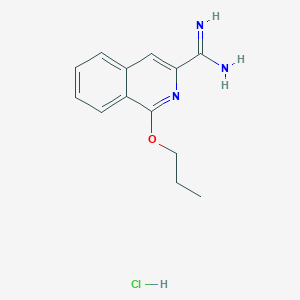
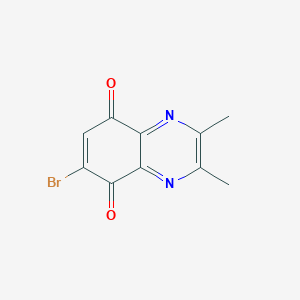
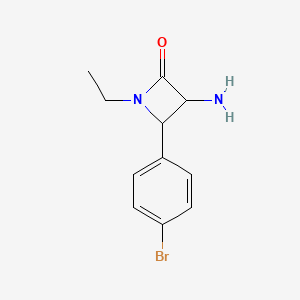

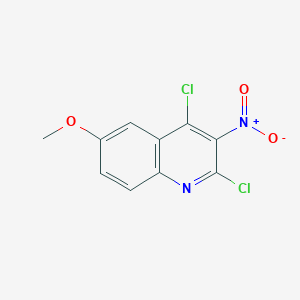
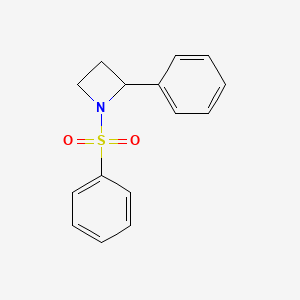
![2-amino-1-(3-aminopropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B15065112.png)
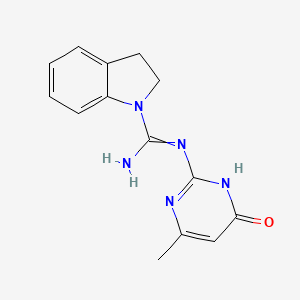


![7,8-Dimethoxy-1,3-dimethylfuro[3,4-c]quinolin-4(5H)-one](/img/structure/B15065145.png)
